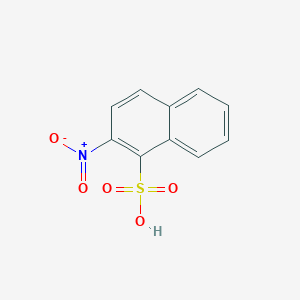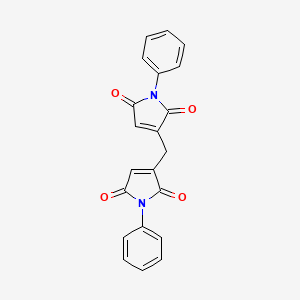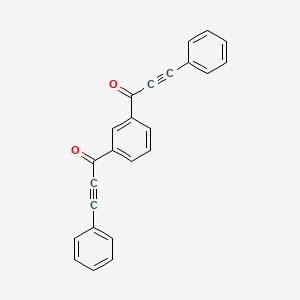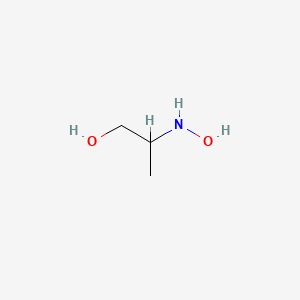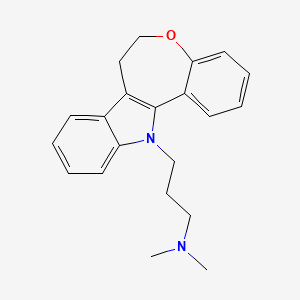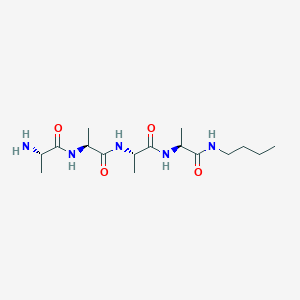
L-Alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide typically involves the stepwise addition of alanine residues to a growing peptide chain. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is anchored to a solid resin, and amino acids are sequentially added using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions often include anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the synthesis process and ensure high purity and yield. These machines can handle multiple synthesis cycles, reducing the time and labor required for peptide production. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, leading to the formation of disulfide bonds or other oxidized products.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Amino acid substitution can be achieved using specific coupling reagents and protecting groups to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Aplicaciones Científicas De Investigación
L-Alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide has several scientific research applications:
Chemistry: It can be used as a model peptide to study peptide synthesis, folding, and stability.
Biology: The compound can serve as a substrate for enzymatic studies, helping to elucidate enzyme mechanisms and kinetics.
Medicine: Peptides like this one can be investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the pharmaceutical industry, such peptides can be used in drug development and formulation studies.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide depends on its specific application. In enzymatic studies, it may act as a substrate, interacting with the enzyme’s active site and undergoing catalysis. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the enzyme’s active site, leading to peptide bond cleavage or formation.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-alanine: A simpler dipeptide with similar structural features.
L-Alanyl-L-glutamine: Another peptide with different amino acid composition, used in dietary supplementation and cell culture.
N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-alanyl-L-alaninamide: A related compound with a tert-butyl protecting group.
Uniqueness
L-Alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide is unique due to its specific sequence of alanine residues and the presence of a butyl group. This structure can impart distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
50722-50-4 |
|---|---|
Fórmula molecular |
C16H31N5O4 |
Peso molecular |
357.45 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C16H31N5O4/c1-6-7-8-18-14(23)10(3)20-16(25)12(5)21-15(24)11(4)19-13(22)9(2)17/h9-12H,6-8,17H2,1-5H3,(H,18,23)(H,19,22)(H,20,25)(H,21,24)/t9-,10-,11-,12-/m0/s1 |
Clave InChI |
GDQUIABVFHPKAU-BJDJZHNGSA-N |
SMILES isomérico |
CCCCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
SMILES canónico |
CCCCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


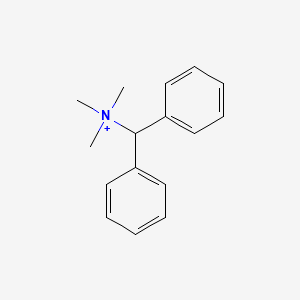
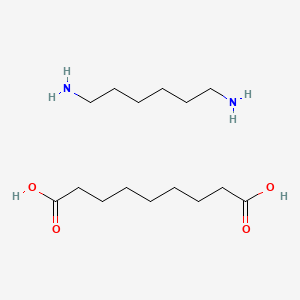
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
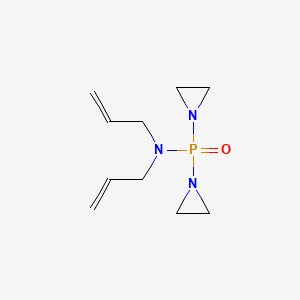
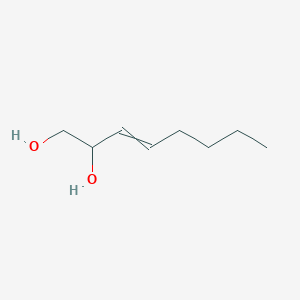
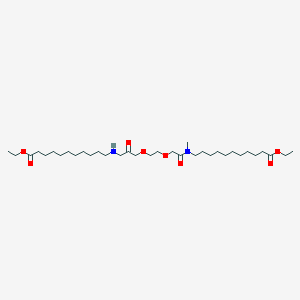
![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
